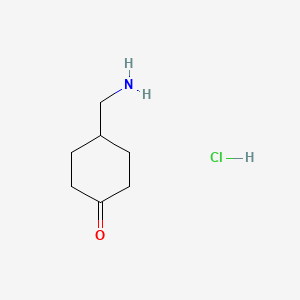

4-(Aminomethyl)cyclohexanone HCl

Overview

Description

4-(Aminomethyl)cyclohexanone HCl, also known as S(+)-ketamine or esketamine, is a chiral compound with a molecular weight of 237.73 g/mol. It is widely used as an anesthetic and analgesic drug in the medical field. It is also found to inhibit plasmin-induced fibrinolysis and is used in various hemorrhagic diseases and abnormal bleeding in operations .

Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)cyclohexanone HCl is C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .Physical And Chemical Properties Analysis

4-(Aminomethyl)cyclohexanone HCl has a density of 1.0±0.1 g/cm3, a boiling point of 224.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.5±19.8 °C .Scientific Research Applications

Polymer and Resin Development

4-(Aminomethyl)cyclohexanone HCl and related compounds have been utilized in the synthesis of novel classes of polymers and resins. For instance, Diakoumakos and Mikroyannidis (1994) demonstrated the use of cyclohexanone derivatives in the development of polyesters, polyurethanes, and epoxy resins, highlighting their improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).

Catalysis and Chemical Reactions

The compound has been involved in various catalytic and chemical processes. Zhou et al. (2017) described its use in the palladium-catalyzed ester α-arylation and subsequent decarboxylation, demonstrating a broad scope and high yield in these reactions (Zhou et al., 2017). Similarly, Ohkubo, Fujimoto, and Fukuzumi (2011) explored its role in the photooxygenation of cyclohexane, leading to the efficient production of cyclohexanone and other compounds (Ohkubo, Fujimoto, & Fukuzumi, 2011).

Stereoselective Synthesis

In the domain of stereoselective synthesis, the compound has been used for the preparation of various stereospecific chemicals. Effenberger et al. (2002) highlighted its use in the hydroxynitrile lyase-catalyzed addition of HCN to cyclohexanones, enabling the stereoselective preparation of tetronic acids (Effenberger, Roos, Kobler, & Bühler, 2002).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-(Aminomethyl)cyclohexanone HCl have been synthesized for potential therapeutic uses. Liu et al. (2013) designed and synthesized novel compounds derived from cyclohexanone for their analgesic and anti-inflammatory capacities (Liu et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPWFRAEBRUTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)cyclohexanone HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

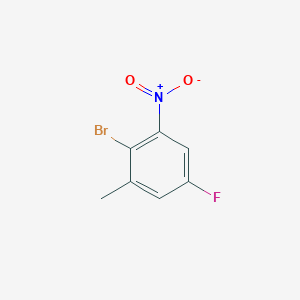

![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)

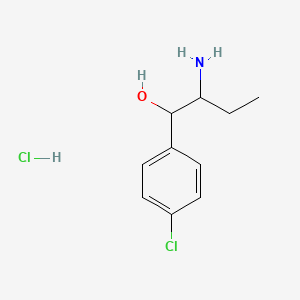

![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)

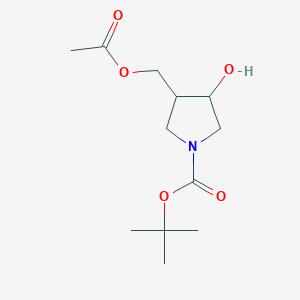

![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)

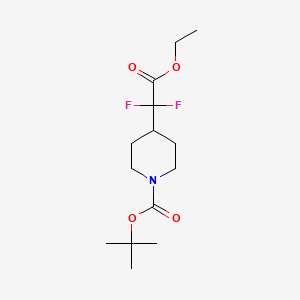

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)